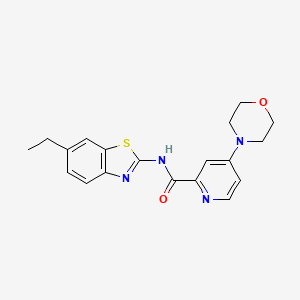![molecular formula C19H18N4O4S B7532955 N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)
N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide, also known as MPSP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. This compound selectively inhibits COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to possess antipyretic activity, which is the ability to reduce fever. This compound has also been shown to possess antioxidant activity, which is the ability to scavenge free radicals and prevent oxidative damage to cells. Furthermore, this compound has been shown to possess immunomodulatory activity, which is the ability to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of COX-2 in inflammation and pain. This compound is also relatively easy to synthesize and has good stability, making it a convenient compound to work with. However, this compound also has some limitations. It is a sulfonamide derivative, which can lead to potential toxicity and adverse effects. Additionally, this compound is not selective for COX-2 and can also inhibit COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Direcciones Futuras
There are several future directions for research on N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide. One area of interest is the development of more selective COX-2 inhibitors that do not inhibit COX-1, which could reduce the risk of gastrointestinal side effects. Another area of interest is the potential use of this compound in cancer therapy, as it has been shown to possess antitumor activity. Additionally, further studies are needed to elucidate the immunomodulatory effects of this compound and its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide involves the reaction of 2-chloro-4-nitrophenyl sulfonamide with 2-amino-4-methylpyrimidine in the presence of a base, followed by reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst. The resulting amine is then acetylated with acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Studies have shown that this compound can effectively reduce inflammation and pain in animal models of these diseases. This compound has also been shown to possess antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-14(24)22-15-4-10-18(11-5-15)28(25,26)23(2)16-6-8-17(9-7-16)27-19-20-12-3-13-21-19/h3-13H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKHQLIBVOEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
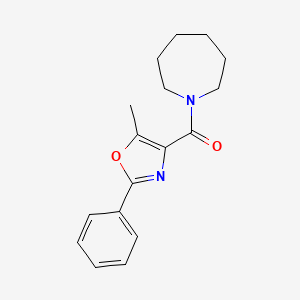
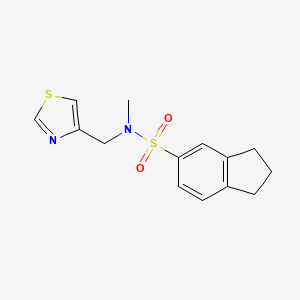
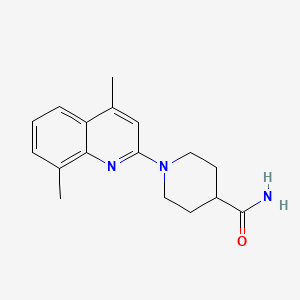
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
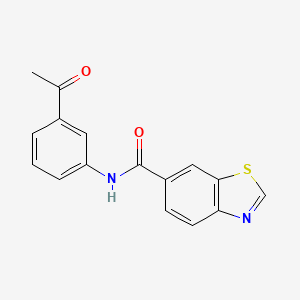
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)
